![molecular formula C18H13N3O B6419277 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900289-67-0](/img/structure/B6419277.png)

3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

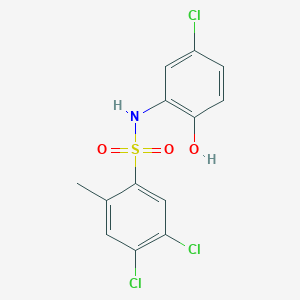

“3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol” is a compound with the molecular formula C18H13N3O . It belongs to the class of organic compounds known as pyrazolopyrimidines, which are compounds containing a pyrazolopyrimidine skeleton, consisting of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in scientific literature . A copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring fused to a pyrimidine ring, with phenyl groups attached at the 3 and 5 positions of the pyrazole ring .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 287.32 . It is a powder at room temperature .Mecanismo De Acción

Target of Action

The primary target of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in cell cycle arrest . This can induce apoptosis within cells, particularly in cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is an effective tool for laboratory experiments due to its wide range of applications. It is easy to synthesize and can be used in a variety of experiments. However, it is important to note that this compound is a synthetic compound and can be toxic in large doses. Therefore, it is important to use this compound in a safe and controlled manner in laboratory experiments.

Direcciones Futuras

In the future, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol may be used in a variety of laboratory experiments to further explore its biochemical and physiological effects. Additionally, it may be used to synthesize a variety of heterocyclic compounds. In addition, this compound may be used in the development of new drugs and medications. Furthermore, this compound may be used in the development of new methods for the synthesis of organic compounds. Finally, this compound may be used in the development of new treatments for various diseases, such as cancer and inflammation.

Métodos De Síntesis

3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol can be synthesized by a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Knoevenagel condensation. The Biginelli reaction involves the condensation of an aldehyde, a β-keto ester, and an urea or thiourea in the presence of an acid catalyst. The Mannich reaction involves the condensation of an aldehyde, an amine, and a carbonyl compound in the presence of an acid catalyst. The Knoevenagel condensation involves the condensation of an aldehyde, an amine, and a carbonyl compound in the presence of a base catalyst.

Aplicaciones Científicas De Investigación

3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and pharmacology. It is commonly used as a synthetic intermediate for the synthesis of various pharmaceuticals, such as antifungals and antihypertensives. This compound has also been used in the synthesis of various heterocyclic compounds, such as pyrazolopyrimidines and pyrazolopyridines.

Propiedades

IUPAC Name |

3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-17-11-16(14-9-5-2-6-10-14)20-18-15(12-19-21(17)18)13-7-3-1-4-8-13/h1-12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWCRRNEHODUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B6419202.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6419208.png)

![3-methyl-8-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419217.png)

![2-[(2,4-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6419224.png)

![4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6419238.png)

![2-[3-methyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6419247.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419252.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419259.png)

![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419262.png)

![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-[4-(prop-2-en-1-yl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419270.png)

![10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6419282.png)

![N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine](/img/structure/B6419297.png)

![5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6419305.png)